molecular formula C13H17BrN2O5 B13212790 3-(2-Bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid

3-(2-Bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid

Cat. No.: B13212790
M. Wt: 361.19 g/mol
InChI Key: KTUFHEWQUBXZPT-UHFFFAOYSA-N
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Description

3-(2-Bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid is a synthetic organic compound that features a bromopyridine moiety, a tert-butoxycarbonyl (Boc) protected amino group, and a hydroxypropanoic acid backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid typically involves multiple steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated at the 2-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Boc-Protected Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Coupling Reaction: The bromopyridine derivative is then coupled with a suitable hydroxypropanoic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidizing Agents: PCC, DMP

    Reducing Agents: NaBH4, LiAlH4

    Nucleophiles: Amines, thiols, alkoxides

Major Products

    Oxidation: Formation of a carbonyl derivative

    Reduction: Regeneration of the hydroxy group

    Substitution: Formation of various substituted pyridine derivatives

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Ligand Synthesis: Employed in the synthesis of ligands for coordination chemistry.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.

    Bioconjugation: Used in bioconjugation reactions to attach biomolecules to surfaces or other molecules.

Medicine

    Drug Development: Investigated as a potential lead compound in drug discovery.

    Diagnostic Agents: Used in the development of diagnostic agents for imaging or detection.

Industry

    Material Science: Utilized in the synthesis of materials with specific properties.

    Catalysis: Employed as a catalyst or catalyst precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloropyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid
  • 3-(2-Fluoropyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid
  • 3-(2-Iodopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid

Comparison

Compared to its chloro, fluoro, and iodo analogs, 3-(2-Bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid may exhibit different reactivity and biological activity due to the unique properties of the bromine atom, such as its size, electronegativity, and ability to participate in halogen bonding.

Properties

Molecular Formula

C13H17BrN2O5

Molecular Weight

361.19 g/mol

IUPAC Name

3-(2-bromopyridin-3-yl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C13H17BrN2O5/c1-13(2,3)21-12(20)16-8(11(18)19)9(17)7-5-4-6-15-10(7)14/h4-6,8-9,17H,1-3H3,(H,16,20)(H,18,19)

InChI Key

KTUFHEWQUBXZPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=C(N=CC=C1)Br)O)C(=O)O

Origin of Product

United States

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